molecular formula C20H21N3OS2 B2487775 (E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1421588-90-0

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2487775
M. Wt: 383.53
InChI Key: YOXOFGCAYVRPJI-MDZDMXLPSA-N
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Description

This compound belongs to a class of chemicals with a core structure of acrylamide, modified with various substituents that may influence its physical, chemical, and biological properties. Such modifications typically aim to explore the structure-activity relationships within different scientific contexts, such as materials science, medicinal chemistry, and chemical biology.

Synthesis Analysis

Synthesis often involves the condensation of specific precursors under controlled conditions. For instance, a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions, yielding a 90% product. This suggests a similar synthetic route could be applied to our compound, with modifications to the starting materials to accommodate the specific structural requirements (Kariuki et al., 2022).

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound is synthesized using methods such as condensation under specific conditions. The structural determination is typically conducted using NMR spectroscopy and single crystal X-ray diffraction, providing detailed insights into its molecular structure (B. Kariuki et al., 2022).

  • Molecular Docking and Drug Design : Similar compounds are involved in drug design, where they are examined for interactions with various biological targets. Molecular docking studies are often employed to predict the interaction between these compounds and specific proteins or enzymes, aiding in the development of new drugs (Asmaa M. Fahim et al., 2019).

  • Antimicrobial and Antifungal Activity : Studies have shown that compounds with similar structures exhibit potential antimicrobial and antifungal activities. These properties are tested against various bacterial and fungal strains, making them relevant in the search for new antimicrobial agents (D. Sowmya et al., 2018).

  • Cytotoxicity and Anticancer Research : Research has also been conducted on the cytotoxic effects of these compounds, especially against cancer cell lines. Such studies are crucial for understanding the potential of these compounds in cancer therapy (S. M. Gomha et al., 2016).

  • Enzyme Inhibitory Activity : These compounds are explored for their inhibitory activities against various enzymes, which is significant in therapeutic research. The efficacy of these compounds as enzyme inhibitors is analyzed through in vitro assays and molecular docking studies (A. Cetin et al., 2021).

Safety And Hazards

This would cover any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

(E)-N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c24-20(10-9-17-7-3-11-25-17)21-14-15-13-18(19-8-4-12-26-19)23(22-15)16-5-1-2-6-16/h3-4,7-13,16H,1-2,5-6,14H2,(H,21,24)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXOFGCAYVRPJI-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

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